Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
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Overview
Description
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of cyclohexane, featuring an amino group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxylate groups.
Esterification: The carboxylate group is introduced via esterification, where the intermediate product is reacted with ethanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: This compound has an additional hydroxyl group, which may alter its chemical reactivity and biological activity.
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane core but differ in the functional groups attached, leading to variations in their properties and applications.
Uniqueness
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDUTPQKFFVCJJ-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937059-62-6 |
Source
|
Record name | ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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